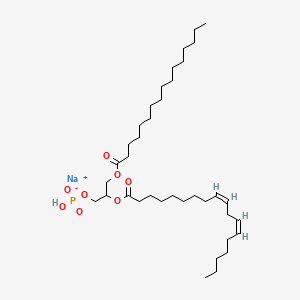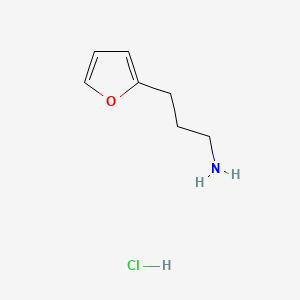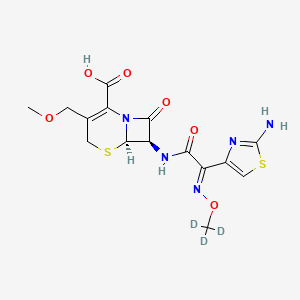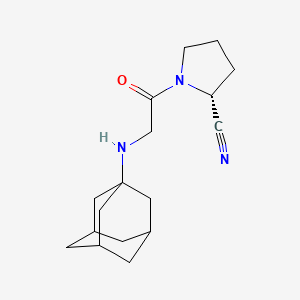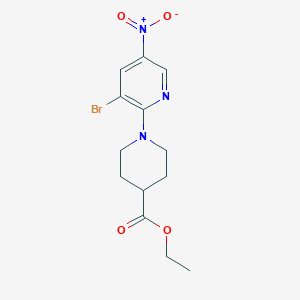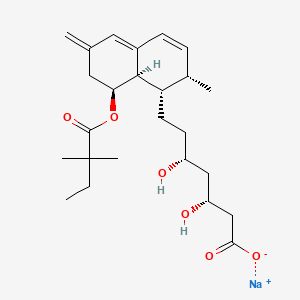![molecular formula C13H10ClN3O B13864395 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyaniline with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
科学研究应用
Medicinal Chemistry: It has shown promise as a neuroprotective and anti-inflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.
Biological Research: The compound is used in studies involving molecular docking and interaction with biological targets such as proteins and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. The compound also interacts with endoplasmic reticulum (ER) stress markers and apoptosis markers, contributing to its neuroprotective effects .
相似化合物的比较
Similar Compounds
- 4-chloro-2-(3-methoxyphenyl)pyrimidine
- 2-chloro-4-(trifluoromethyl)pyrimidine
- Thiazolopyrimidine derivatives
Uniqueness
4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .
属性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC 名称 |
4-chloro-2-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O/c1-18-9-4-2-3-8(7-9)12-16-11(14)10-5-6-15-13(10)17-12/h2-7H,1H3,(H,15,16,17) |
InChI 键 |
OSNCUPOATRAVLI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CN3)C(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


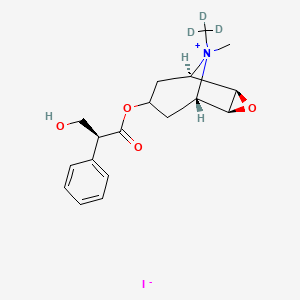
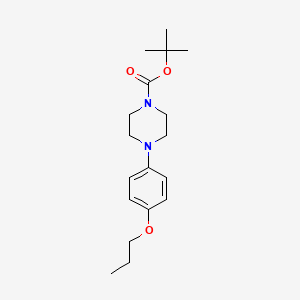

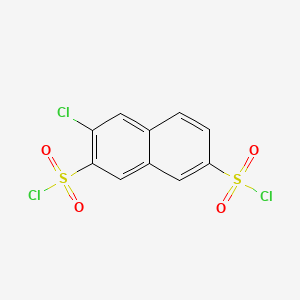
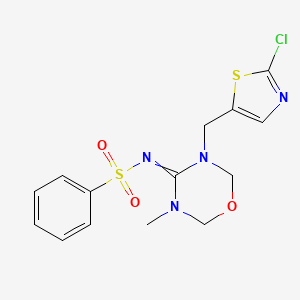
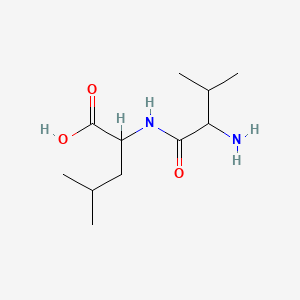
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
